12-O-Acetylphorbol-13-tigliate
Description
Phorbol (B1677699) Esters: A Class of Diterpenoids in Chemical Biology Research
12-O-Acetylphorbol-13-tigliate belongs to the phorbol ester class of compounds, which are naturally occurring diterpenoids. These compounds are characterized by a complex tetracyclic carbon skeleton known as tigliane (B1223011). Phorbol esters are found in plants of the Euphorbiaceae and Thymelaeaceae families. nih.govresearchgate.net In the field of chemical biology, phorbol esters are significant due to their ability to mimic the action of diacylglycerol (DAG), a key endogenous signaling molecule. nih.govresearchgate.net This mimicry allows them to potently activate protein kinase C (PKC), a family of enzymes that play crucial roles in a vast array of cellular processes. nih.govnih.govcellsignal.comcellsignal.com The interaction of phorbol esters with PKC has made them invaluable tools for studying signal transduction pathways. nih.govaacrjournals.org
The basic structure of phorbol esters consists of the tigliane backbone with various ester groups attached at different positions, most commonly at C-12 and C-13. nih.gov These substitutions determine the specific biological activity of each phorbol ester. The most widely studied phorbol ester is 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA). nih.govnih.govcellsignal.comcellsignal.comwikipedia.org
| Property | Description |
| Compound Class | Phorbol Ester |
| Chemical Family | Diterpenoid |
| Core Structure | Tigliane |
| Primary Biological Target | Protein Kinase C (PKC) |
| Endogenous Molecule Mimicked | Diacylglycerol (DAG) |
Historical Perspective of this compound Discovery and Research Significance
The study of phorbol esters began with the investigation of croton oil, derived from the plant Croton tiglium, which has been known for its inflammatory and tumor-promoting properties for centuries. aacrjournals.org The active components of croton oil were later identified as phorbol esters. This discovery was a significant milestone, as it provided researchers with chemical probes to investigate the mechanisms of carcinogenesis.
The intense research into phorbol esters, particularly TPA, led to the identification of protein kinase C (PKC) as their primary cellular receptor in the late 1970s and early 1980s. nih.govaacrjournals.org This was a landmark discovery that connected an external agent (phorbol esters) to a key intracellular signaling pathway, thereby revolutionizing the understanding of signal transduction and tumor promotion. While much of the historical focus has been on TPA, the broader class of phorbol esters, including this compound, has contributed to a deeper understanding of structure-activity relationships and the diverse roles of PKC isoforms.
Role of this compound as a Research Tool in Cellular Signaling
This compound, like other active phorbol esters, serves as a powerful research tool for dissecting cellular signaling pathways mediated by protein kinase C. By acting as a stable analog of diacylglycerol, it can be used to chronically activate PKC in cell culture and in vivo models. nih.gov This sustained activation allows researchers to study the downstream consequences of PKC activation, which include a wide range of cellular responses such as proliferation, differentiation, apoptosis, and inflammation. aacrjournals.org
The binding of phorbol esters to the C1 domain of PKC is a key event in its activation. researchgate.netnih.gov This interaction recruits PKC to the cell membrane, where it can phosphorylate a multitude of substrate proteins, thereby propagating the signal. researchgate.netnih.gov The reversibility of this binding has been a subject of study, with evidence suggesting that PKC can exchange between different membrane surfaces. researchgate.netnih.gov
The use of phorbol esters has been instrumental in elucidating the roles of PKC in various physiological and pathological processes. For example, they have been used to study neurotransmitter release, immune cell activation, and the mechanisms of tumor promotion. nih.govaacrjournals.orgwikipedia.org While TPA is the most commonly used phorbol ester in research, other analogs like this compound are valuable for comparative studies to understand the nuances of PKC activation and downstream signaling.
| Research Application | Utility of this compound |
| Signal Transduction Studies | Activates Protein Kinase C (PKC) to study downstream signaling events. |
| Cancer Research | Investigates the mechanisms of tumor promotion and cell transformation. |
| Neurobiology | Explores the role of PKC in neurotransmitter release and synaptic plasticity. |
| Immunology | Studies the activation and function of various immune cells. |
Structure
3D Structure
Properties
CAS No. |
250268-55-4 |
|---|---|
Molecular Formula |
C27H36O8 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(1S,6R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O8/c1-8-13(2)23(31)35-27-20(24(27,6)7)18-10-17(12-28)11-25(32)19(9-14(3)21(25)30)26(18,33)15(4)22(27)34-16(5)29/h8-10,15,18-20,22,28,32-33H,11-12H2,1-7H3/b13-8-/t15-,18?,19?,20?,22-,25-,26-,27-/m1/s1 |
InChI Key |
XKHUBMMYSWHMHN-ZMIJIPAXSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Origin of Product |
United States |
Molecular Mechanisms of Action: Interrogating Cellular Pathways
Downstream Signaling Cascade Modulation
The activation of PKC by 12-O-Acetylphorbol-13-tigliate initiates a cascade of downstream signaling events that ultimately alter cellular function.
Activated PKC isoforms phosphorylate a multitude of target proteins, including transcription factors and other kinases, leading to significant changes in gene expression programs. Phorbol (B1677699) ester-mediated PKC activation has been shown to regulate the expression of numerous genes involved in processes like cell cycle control, apoptosis, and differentiation. nih.govnih.gov
One key pathway involves the Activator Protein 1 (AP-1) transcription factor, a heterodimer typically composed of proteins from the c-Fos and c-Jun families. nih.gov PKC can activate pathways leading to the induction and activation of AP-1, which then binds to specific DNA elements in the promoters of target genes to regulate their transcription. nih.gov For example, the phorbol ester TPA was found to induce the expression of the F-box protein 10 (Fbxo10) gene through a PKC- and c-Fos-dependent pathway. nih.govresearchgate.net
Table 2: Examples of Genes Regulated by Phorbol Ester-PKC Activation
| Gene Target | Effect on Expression | Downstream Consequence | Cell Context |
|---|---|---|---|
| Fbxo10 | Upregulation | Potential regulation of apoptosis by controlling Bcl-2 degradation. nih.govresearchgate.net | Human T-cells (Jurkat) |
| Tyrosine Hydroxylase (TH) | Upregulation | Increased synthesis of dopamine. nih.gov | Human Neuroblastoma (IMR-32) |
| Huntingtin (HD gene) | Downregulation | Reduction in Huntingtin protein transcription. nih.gov | Neuroblastoma (SK-N-SH), HeLa |
| KLF6 | Upregulation | Induction of cell growth arrest. nih.govresearchgate.net | Non-small cell lung cancer |
| p21WAF1/CIP1 | Upregulation | Inhibition of cyclin-dependent kinases, leading to cell cycle arrest. nih.gov | Non-small cell lung cancer |
| p27KIP1 | Upregulation | Inhibition of cyclin-dependent kinases, leading to cell cycle arrest. nih.gov | Non-small cell lung cancer |
The signaling pathways initiated by PKC activation are not linear but are part of a complex, interconnected network. There is significant crosstalk between PKC signaling and the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK family includes three major cascades: the extracellular signal-regulated kinases (ERK), the c-Jun NH2-terminal kinases (JNK), and the p38 MAPKs. mdpi.com These pathways regulate fundamental cellular processes, including proliferation, apoptosis, and stress responses. mdpi.comnih.gov
Activation of PKC by phorbol esters can lead to the stimulation of the MAPK/ERK pathway, which is generally associated with promoting cell survival and proliferation. wikipedia.orgnih.gov However, the relationship is complex, as interplay exists between the different MAPK branches. In some contexts, the stress-activated JNK/p38 MAPK pathways can negatively regulate the ERK pathway. nih.gov This negative regulation is often mediated by phosphatases that are activated by the JNK/p38 pathways and which, in turn, inactivate components of the ERK cascade. nih.gov Therefore, the ultimate cellular response to this compound depends on the integrated output and balance between these interconnected PKC and MAPK signaling modules.
Influence on Nuclear Factor-kappa B (NF-κB) Signaling
Phorbol esters, including analogues of this compound such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and phorbol 12-myristate 13-acetate (PMA), are potent activators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govmolbiolcell.org NF-κB is a critical transcription factor complex that regulates immune responses, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of kappa B (IκB).
The activation of NF-κB by phorbol esters occurs across various cell types, including hematopoietic and nonlymphoid cells. nih.govnih.gov The signaling cascade is initiated by the activation of Protein Kinase C (PKC) isoforms, particularly novel PKCs such as PKC-δ and PKC-ε, which have been identified as key regulators in this process in B cells. nih.gov Upon activation by phorbol esters, these kinases trigger a series of downstream events that converge on the IκB kinase (IKK) complex. nih.gov The activated IKK complex then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκB unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus.
Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter or enhancer regions of target genes, thereby activating their transcription. nih.gov Studies have demonstrated that the NF-κB binding site is sufficient to mediate TPA-inducible gene transcription. nih.gov Research on specific pathways has shown that PMA can enhance a PKCα-ERK1/2-NF-κB signaling cascade. mdpi.com The functional consequence of this activation is significant, as NF-κB controls the expression of a wide array of genes involved in inflammation and cellular proliferation. The activation of this pathway by phorbol esters can be counteracted by certain chemical agents; for instance, tea polyphenols like (-)-epigallocatechin gallate (EGCG) and theaflavins have been shown to inhibit TPA-induced NF-κB activation by blocking the phosphorylation of IκBα. nih.gov
Impact on Cell Cycle Regulatory Proteins and Progression
Phorbol esters exert significant influence over cell cycle progression, frequently inducing arrest at specific checkpoints, most notably the G2/M transition. nih.govnih.govspandidos-publications.comphysiology.org This effect is mediated through the modulation of key cell cycle regulatory proteins. A primary target in this process is the cyclin-dependent kinase 1 (Cdk1, also known as cdc2), a crucial enzyme for entry into mitosis. Phorbol esters like PMA have been shown to suppress the activation of cdc2 kinase at the G2/M boundary. nih.gov
The mechanism of cdc2 inhibition involves multiple interconnected events. Research in vascular endothelial cells demonstrated that PMA treatment inhibits the dephosphorylation of a key tyrosine residue on cdc2, a step that is essential for its activation. nih.gov This is coupled with the suppression of cdc25B expression, the phosphatase responsible for removing this inhibitory phosphate group. nih.gov Furthermore, PMA treatment has been observed to reduce the total amount of cyclin B, the regulatory partner of cdc2, as well as the amount of cyclin B associated with cdc2. nih.gov
In certain cancer cell lines, the cell cycle arrest induced by phorbol esters is linked to specific PKC isoforms and other regulatory proteins. Overexpression of the PKC-δ isoform in Chinese Hamster Ovary (CHO) cells leads to a marked accumulation of cells in the G2/M phase upon treatment with PMA. nih.gov In human breast cancer cells, TPA induces G2/M arrest by augmenting the expression of the cyclin-dependent kinase inhibitor p21. spandidos-publications.com Notably, this upregulation of p21 occurs in a p53-independent manner and is mediated through the MEK/ERK signaling pathway. spandidos-publications.com The collective impact of these molecular alterations is a robust blockade of the cell cycle, preventing cells from entering mitosis.
| Cell Line / Model | Phorbol Ester | Effect on Cell Cycle | Key Molecular Targets Affected |
| Human Umbilical Vein Endothelial Cells | PMA | G2 Arrest | ↓ cdc2 kinase activation, ↓ cdc2 dephosphorylation, ↓ cdc25B expression, ↓ cyclin B levels nih.gov |
| CHO Cells | PMA | G2/M Arrest | Mediated by overexpressed PKC-δ nih.gov |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | TPA | G2/M Arrest | ↑ p21 expression (p53-independent, MEK/ERK-dependent) spandidos-publications.com |
| Human Non-Small Cell Lung Cancer (A549) | Prostratin (B1679730), GRC-2 | G2/M Arrest | Activation of PKC-δ/PKD/ERK pathway, ↑ p21 and p27, ↓ cyclin B1 and CDK1 mdpi.com |
PKC-Independent Biological Activities of Phorbol Esters (Comparative Studies)
While Protein Kinase C (PKC) is the most widely recognized target of phorbol esters, a substantial body of evidence demonstrates that these compounds elicit a range of biological effects independent of PKC activation. nih.govnih.gov The initial assumption that all phorbol ester effects were mediated by PKC has been challenged by the discovery of other high-affinity receptors that possess a similar phorbol ester-binding C1 domain. nih.gov This has significant implications, suggesting a greater complexity in the signaling pathways activated by diacylglycerol (DAG) and its synthetic mimetics like phorbol esters. nih.gov
Identification and Characterization of Non-PKC Targets
Several classes of "non-kinase" proteins have been identified as direct targets for phorbol esters. These proteins bind phorbol esters with high affinity via their C1 domains, a structural motif first characterized in PKC. nih.gov Like PKC, the binding of phorbol esters to these targets is dependent on phospholipids and can lead to their translocation to different subcellular compartments. nih.gov
Key families of non-PKC phorbol ester receptors include:
Munc13 isoforms: These are scaffolding proteins essential for the priming of synaptic vesicles for exocytosis in neurons and dense-core vesicles in endocrine cells. nih.govnih.govmpg.de Phorbol esters can directly bind to Munc13, potentiating neurotransmitter and hormone release in a manner that is independent of PKC. nih.govelifesciences.org
Chimaerins: This family of proteins functions as Rac GTPase-activating proteins (GAPs), playing a role in regulating the actin cytoskeleton and cell migration. nih.govmpg.desemanticscholar.org The β2-chimaerin isoform, for example, is a high-affinity receptor for phorbol esters, and its subcellular localization is altered by ligand binding to its C1 domain. semanticscholar.org
RasGRPs (Ras Guanine Nucleotide Releasing Proteins): These proteins are guanine nucleotide exchange factors (GEFs) for Ras and Rap1 small GTPases. nih.govmpg.de By activating Ras/Rap1, they are involved in pathways controlling cell proliferation and differentiation. RasGRP3, for instance, is a DAG-sensitive GEF responsive to phorbol esters. mdpi.com
| Non-PKC Target Family | Primary Function | Cellular Process |
| Munc13 | Vesicle Priming Factor | Neurotransmitter/Hormone Exocytosis nih.govnih.govmpg.de |
| Chimaerins | Rac-GAP | Actin Cytoskeleton Regulation, Cell Migration nih.govmpg.desemanticscholar.org |
| RasGRPs | Ras/Rap1 GEF | Cell Proliferation, Differentiation nih.govmpg.de |
Differentiating PKC-Dependent versus PKC-Independent Effects
Distinguishing between the biological effects of phorbol esters that are mediated by PKC and those that are not is crucial for accurately interpreting experimental results. Several comparative and pharmacological strategies have been established to make this distinction.
One effective method involves comparing the effects of a PKC-activating phorbol ester with an inactive analogue. For example, Phorbol 12,13-dibutyrate (PDBu) is a potent PKC activator, whereas its analogue, 4α-PDBu, is inactive towards PKC. In studies on hippocampal neurons, both compounds were found to depress calcium channel currents, but PDBu was approximately 100-fold more potent, indicating a PKC-dependent mechanism for the high-potency effect. nih.gov The effects observed only at very high concentrations of the active ester and also caused by the inactive analogue are considered PKC-independent. nih.gov
Another key strategy is the use of PKC inhibitors. If a biological response to a phorbol ester is blocked by a known PKC inhibitor, such as H-7, it is considered to be PKC-dependent. nih.gov Conversely, if the effect persists in the presence of multiple PKC inhibitors, even at high concentrations, a PKC-independent mechanism is likely involved. nih.gov
Further criteria to differentiate the pathways include:
Subcellular Site of Action: In some systems, PKC-dependent effects require the phorbol ester to be applied intracellularly, whereas PKC-independent effects can be initiated by extracellular application. nih.gov
PKC Translocation: A hallmark of PKC activation by phorbol esters is the translocation of the enzyme from the cytosol to the cell membrane. researchgate.net An effect that occurs with a potency similar to that which induces PKC translocation is likely PKC-dependent. nih.gov
Downregulation: Prolonged exposure to high-affinity phorbol esters like PDBu can lead to the downregulation (degradation) of PKC, thereby ablating subsequent responses to the phorbol ester. nih.gov Phorbol esters with lower affinity may fail to cause this downregulation, and any persistent effects may involve non-PKC targets. nih.gov
| Method of Differentiation | PKC-Dependent Characteristic | PKC-Independent Characteristic |
| Potency Comparison | High potency (e.g., PDBu) nih.gov | Low potency; effect shared by inactive analogs (e.g., 4α-PDBu) nih.gov |
| PKC Inhibitors | Effect is blocked by inhibitors (e.g., H-7) nih.gov | Effect is not blocked by inhibitors nih.gov |
| PKC Translocation | Effect correlates with translocation of PKC to the membrane nih.gov | Effect does not correlate with PKC translocation |
| PKC Downregulation | Response is ablated after prolonged exposure to high-affinity esters nih.gov | Response persists, especially with low-affinity esters that do not cause downregulation nih.gov |
Inability to Generate Article on "this compound" Due to Lack of Specific Scientific Data
A comprehensive and thorough search of indexed scientific literature reveals insufficient specific data to construct the requested article on the cellular and subcellular biological activities of the chemical compound This compound . The detailed outline provided by the user requires in-depth, validated research findings that are not currently available for this specific phorbol ester.
The user's instructions demand a scientifically accurate and detailed account of this compound's effects on:
Inhibition of Cellular Proliferation in In Vitro Models
Cell Cycle Arrest Mechanisms
Activation of Intrinsic and Extrinsic Apoptotic Pathways
Caspase Cascade Activation
While extensive research exists for the well-known phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) , this is a distinct chemical entity. Substituting findings from TPA would be scientifically inaccurate and would violate the strict instructions to focus solely on this compound.
Limited information found for this compound primarily identifies it as a protein kinase C (PKC) activator isolated from Croton tiglium. device.reportresearchgate.netscispace.com One review article briefly mentions its involvement in apoptosis via the Bax/Bcl-2 pathway in A549 cells, but the primary reference for this claim could not be retrieved to provide the detailed mechanistic data required for the user's outline. nih.gov The available data is insufficient to populate the specific subsections concerning cell cycle arrest, engagement of death receptors, or the activation of specific caspases.
Given the constraints to generate a thorough, informative, and scientifically accurate article based only on the specified compound, it is not possible to proceed without resorting to speculation or inaccurate attribution of data from other molecules. Therefore, the request cannot be fulfilled at this time.
Cellular and Subcellular Biological Activities of 12 O Acetylphorbol 13 Tigliate
Influence on Cellular Differentiation Processes
While direct and extensive research specifically detailing the influence of 12-O-Acetylphorbol-13-tigliate on cellular differentiation is limited, the broader class of phorbol (B1677699) esters, particularly Protein Kinase C (PKC) activators, is well-known to modulate differentiation in various cell lineages. For instance, the widely studied phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent inducer of differentiation in several cell types. nih.gov TPA can, for example, induce the differentiation of myelocytic leukemia cells and has been shown to either stimulate proliferation or inhibit differentiation in mouse mammary epithelial cells, depending on the context. nih.govcellsignal.com
Another relevant analog, prostratin (B1679730) (a non-tumor-promoting phorbol ester), has been demonstrated to induce the differentiation of human myeloid leukemia cells. nih.gov This compound can also accelerate the differentiation of myeloid cell lines such as HL-60 and THP-1 into macrophage-like phenotypes. Given that this compound shares the same tigliane (B1223011) backbone, it is plausible that it may exert similar effects on cellular differentiation, likely through the activation of specific PKC isoforms. However, without direct experimental evidence, this remains a hypothesis. The specific effects would be dependent on the differential activation of PKC isozymes and the downstream signaling pathways in the particular cell type.
Antiviral Research Applications: Inhibition of Cytopathic Effects (e.g., HIV-1)
Phorbol esters have been a subject of intense research in the context of antiviral activities, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).
A closely related analog, 12-O-acetylphorbol-13-decanoate, has demonstrated potent inhibitory effects on the HIV-1-induced cytopathic effect in MT-4 cells. This finding is significant as it highlights the potential of this class of compounds in mitigating the direct cell-killing effects of the virus.
The antiviral activity of phorbol esters against HIV-1 is often evaluated using specific in vitro models. MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection and subsequent cytopathic effects, are a commonly used experimental model. The ability of a compound to protect these cells from virus-induced death is a key indicator of its potential anti-HIV-1 activity. The evaluation of 12-O-acetylphorbol-13-decanoate in MT-4 cells revealed its potent cytoprotective capabilities.
The mechanisms through which phorbol esters inhibit HIV-1 cytopathic effects can be multifaceted. For many phorbol esters, the activation of Protein Kinase C (PKC) is a central mechanism. However, research on 12-O-acetylphorbol-13-decanoate has indicated that its potent inhibition of HIV-1-induced cytopathic effects occurs without the activation of PKC. This suggests an alternative or downstream mechanism of action, which distinguishes it from many other biologically active phorbol esters and makes it a particularly interesting candidate for further investigation to avoid the potential adverse effects associated with broad PKC activation.
A major obstacle in eradicating HIV-1 is the persistence of a latent viral reservoir in resting CD4+ T cells. A promising strategy, known as "shock and kill," involves the use of Latency Reversal Agents (LRAs) to reactivate the latent virus, making the infected cells visible to the immune system and antiviral drugs. Non-tumor-promoting phorbol esters, such as prostratin, are being investigated as potential LRAs. nih.gov These compounds can activate cellular transcription factors, like NF-κB, which can in turn initiate the transcription of the latent HIV-1 provirus. Given the structural similarities, this compound and its non-tumor-promoting analogs are of interest in this research context, although specific data on this compound as an LRA is not yet widely available.
Comparative Biological Activity with Other Phorbol Esters (e.g., TPA) in Research Models
The biological activities of phorbol esters can vary significantly based on their specific chemical structures. A comparative analysis, particularly with the well-characterized phorbol ester TPA, is crucial for understanding the unique properties of compounds like this compound.
TPA is a potent activator of PKC and a known tumor promoter. cellsignal.com In contrast, other phorbol esters, such as prostratin, are non-tumor-promoting while still retaining certain biological activities, including anti-HIV-1 effects. nih.gov The difference in their tumor-promoting capabilities is a critical distinguishing feature.
| Feature | 12-O-Acetylphorbol-13-decanoate (analog) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Prostratin |
| HIV-1 Cytopathic Effect Inhibition | Potent | Potent | Potent |
| Protein Kinase C (PKC) Activation | No | Yes | Yes |
| Tumor-Promoting Activity | Non-tumor-promoting (inferred) | Tumor-promoting | Non-tumor-promoting |
| Latency Reversal Activity | Under investigation | Yes | Yes |
This table provides a comparative overview based on available research data for the specified phorbol esters.
The distinction between tumor-promoting and non-tumor-promoting phorbol esters is of paramount importance for their potential therapeutic applications. The tumor-promoting activity of phorbol esters like TPA is largely attributed to their potent and sustained activation of a broad range of PKC isoforms, leading to dysregulation of cell growth and differentiation. cellsignal.com
In contrast, non-tumor-promoting phorbol esters are thought to interact with PKC in a more nuanced manner, possibly showing selectivity for certain isoforms or inducing a different downstream signaling cascade. The finding that 12-O-acetylphorbol-13-decanoate can inhibit HIV-1 cytopathic effects without activating PKC is a significant step in decoupling the desired antiviral effects from the undesirable tumor-promoting properties. This suggests that the anti-HIV-1 activity of some phorbol esters may not be directly mediated by the same mechanisms that drive tumor promotion, opening up avenues for the development of safer and more targeted therapeutic agents based on the phorbol ester scaffold.
Analysis of Irritant and Inflammatory Properties of this compound in Experimental Models
Following a comprehensive review of available scientific literature, no specific studies detailing the irritant and inflammatory properties of the chemical compound This compound in experimental models have been identified. Research into the pro-inflammatory and irritant effects of phorbol esters has predominantly focused on other analogues within this class of compounds.
The most extensively studied phorbol ester is 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol-12-myristate-13-acetate (PMA). This compound is widely utilized in biomedical research as a potent inducing agent for inflammation in various experimental models, such as the mouse ear edema assay. researchgate.netnih.govsemanticscholar.org In these models, topical application of TPA leads to a measurable inflammatory response, characterized by fluid accumulation (edema), redness (erythema), and the infiltration of inflammatory cells. nih.gov
Studies using TPA have been instrumental in elucidating the biochemical pathways underlying inflammation. TPA is known to activate protein kinase C (PKC), which in turn triggers downstream signaling cascades involved in cellular proliferation, differentiation, and inflammatory responses. researchgate.netnih.gov This activation leads to the production and release of various pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as prostaglandins. nih.govsemanticscholar.org
While the specific experimental data for this compound is not available, the shared tetracyclic diterpene "tigliane" core structure among phorbol esters suggests that it may possess similar biological activities. nih.gov However, without direct experimental evidence, its specific potency and characteristics as an irritant and inflammatory agent remain uncharacterized.
Due to the absence of research findings specifically for this compound, no data tables on its irritant or inflammatory effects can be provided.
Structure Activity Relationships Sar and Computational Studies of 12 O Acetylphorbol 13 Tigliate
Fundamental Principles of Phorbol (B1677699) Ester SAR
The potency and action of phorbol esters are highly dependent on their specific structural features. SAR analysis allows for the identification of the chemical groups responsible for eliciting a biological effect. For phorbol esters, this involves understanding which parts of the molecule interact with their primary cellular target, PKC. These compounds function as potent analogues of the endogenous second messenger sn-1,2-diacylglycerol (DAG), binding to the same C1 domain on PKC with high affinity.
Decades of research have pinpointed several key structural components of the phorbol backbone that are indispensable for the activation of PKC. These elements work in concert to ensure the correct orientation and high-affinity binding within the C1 domain of the enzyme.
The essential pharmacophore for phorbol esters consists of specific oxygen-containing functional groups and a defined stereochemistry. Computer modeling has identified the hydroxyl groups at positions C4, C9, and C20 as critical for this interaction. These groups act as hydrogen bond donors and acceptors, forming a network of interactions with the amino acid residues in the PKC binding site. The molecule fits into a cavity within the C1 domain, displacing water molecules and establishing these crucial hydrogen bonds. The C3-keto group is also vital for this binding process.
| Structural Moiety | Role in PKC Binding | Reference |
|---|---|---|
| C4-OH Group | Acts as a key hydrogen bond donor/acceptor. Must be in the β-position (see 5.2). | |
| C9-OH Group | Participates in the hydrogen bond network within the binding site. | |
| C20-OH Group | Forms critical hydrogen bonds for stable binding and activation. | |
| C3-Keto Group | Contributes to the hydrogen bonding pattern required for affinity. | |
| C12/C13 Ester Groups | Provide hydrophobic interactions and modulate the potency and lipophilicity of the molecule. |
While the core phorbol structure provides the necessary scaffold for binding, the ester groups at the C12 and C13 positions are critical for modulating the biological activity. The nature of these ester side chains dictates the compound's lipophilicity, which in turn influences its potency and interaction with the cell membrane and the PKC C1 domain.
For 12-O-Acetylphorbol-13-tigliate, the two distinct ester groups play specific roles:
12-O-Acetyl Group : The acetyl group is a short, relatively polar ester. In general, phorbols with short-chain esters at C12 and C13 are potent facilitators of biological responses, such as neurotransmitter release.
13-Tigliate Group : The tigliate moiety is a five-carbon, unsaturated ester derived from tiglic acid. It provides a greater degree of lipophilicity compared to the acetyl group. This hydrophobic character is crucial for anchoring the molecule within the hydrophobic regions of the C1 domain and the cell membrane, contributing significantly to the high-affinity binding required for sustained PKC activation.
The combination of a short acyl group at C12 and a moderately lipophilic group at C13, as seen in this compound, creates a molecule with a balanced profile of hydrophilicity and lipophilicity, enabling potent biological activity. Studies comparing various phorbol esters have shown that both long- and short-chain acid
Computational Modeling and Molecular Docking Studies
In Silico Design of Novel Phorbol Ester Analogues for Research
The development of novel phorbol ester analogues, including derivatives of this compound, for research purposes is increasingly guided by in silico computational methods. These approaches aim to rationally design molecules with desired biological activities, such as enhanced potency, selectivity for specific Protein Kinase C (PKC) isozymes, or modified pharmacokinetic properties. Key computational techniques in this field include pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA).
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are necessary for its biological activity. For phorbol esters, the pharmacophore for PKC activation is well-defined and consists of specific hydrogen bond donors and acceptors, as well as hydrophobic regions that interact with the C1 domain of PKC. Molecular modeling studies have elucidated that for the phorbol scaffold, the oxygen atoms at C3, C4, C9, and C20 are crucial for forming hydrogen bonds within the PKC binding site. The ester groups at C12 and C13 are situated in a hydrophobic region of the binding pocket.
In silico design of novel analogues of this compound would leverage this pharmacophore model. For instance, modifications to the acetyl group at C12 and the tiglate group at C13 could be explored to enhance binding affinity or introduce selectivity for different PKC isozymes. Computational docking simulations can predict how these modified analogues would fit into the PKC C1 domain, providing insights into their potential activity before undertaking complex chemical synthesis.
3D-QSAR methodologies like CoMFA provide a more quantitative approach by correlating the 3D steric and electrostatic fields of a series of molecules with their biological activities. A CoMFA model for phorbol esters would generate contour maps indicating regions where bulky or electropositive/electronegative substituents would be expected to increase or decrease activity. This allows for the virtual screening of novel analogue designs and the prioritization of candidates for synthesis. For example, such a model might suggest that extending the ester chain at C13 with a more hydrophobic moiety could enhance PKC binding, or that introducing a specific functional group at another position on the phorbol ring system could foster interactions with residues unique to a particular PKC isozyme.
The table below illustrates hypothetical design strategies for novel analogues of this compound based on these in silico principles.
| Analogue Design Strategy | Rationale based on In Silico Modeling | Predicted Outcome |
| Modification of C13-Ester Chain | CoMFA contour maps may indicate a favorable hydrophobic region near the C13 position. | Increased binding affinity to PKC due to enhanced hydrophobic interactions. |
| Introduction of a polar group at C7 | Docking studies might reveal a potential hydrogen bonding partner in the PKC binding pocket near C7. | Potential for altered PKC isozyme selectivity. |
| Bioisosteric replacement of the Acetyl group at C12 | Replacing the acetyl group with other small acyl groups to probe steric limitations of the binding pocket. | Modulation of binding affinity and metabolic stability. |
| Conformational restriction of the phorbol backbone | Introducing a double bond or a small ring to lock the conformation into a more bioactive shape. | Increased potency by reducing the entropic penalty of binding. |
These computational approaches provide a powerful toolkit for the rational design of novel phorbol ester analogues, enabling the exploration of chemical space to develop research tools with tailored biological activities.
Advanced Research Methodologies and Experimental Models
Biochemical Assays for Enzyme Activity and Protein-Ligand Interactions
Biochemical assays are fundamental in elucidating the mechanisms of action of bioactive compounds such as 12-O-Acetylphorbol-13-tigliate. These in vitro methods allow for the precise measurement of enzyme activity and the characterization of interactions between a ligand and its protein target.
Direct protein kinase C (PKC) activation assays are designed to measure the ability of a compound to directly stimulate the enzymatic activity of PKC isoforms. Phorbol (B1677699) esters are known to mimic the function of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.
In a study investigating the biological activities of various phorbol esters isolated from Croton tiglium, this compound was evaluated for its capacity to activate PKC. The assay revealed that at a concentration of 10 ng/ml, this compound induced a 10–16% increase in the activity of PKC scispace.com. For comparison, 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent tumor promoter, exhibited nearly 100% activation of PKC at the same concentration researchgate.net. In other studies, this compound did not show significant cytotoxicity against A549 human lung cancer cells nih.gov.
Table 1: PKC Activation by Phorbol Esters
| Compound | Concentration | PKC Activation (%) |
|---|---|---|
| This compound | 10 ng/ml | 10-16 |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 10 ng/ml | ~100 |
Receptor binding studies are employed to determine the affinity and specificity of a ligand for a particular receptor. While specific experimental binding data for this compound to a broad range of receptors is not extensively documented, computational predictions can provide insights into potential protein-ligand interactions. These predictions are based on the chemical structure of the compound and its similarity to known ligands.
Computational models have predicted the binding of this compound to several nuclear receptors and enzymes, suggesting a potential for broader biological activity. It is important to note that these are predicted values and require experimental validation plantaedb.com.
Table 2: Predicted Receptor and Enzyme Binding for this compound
| Target | Binding Prediction | Probability (%) |
|---|---|---|
| Androgen receptor | + | 69.66 |
| Thyroid receptor | + | 63.60 |
| Glucocorticoid receptor | + | 68.71 |
| Aromatase | + | 74.05 |
| PPAR gamma | + | 63.72 |
Advanced Isolation and Characterization Techniques
The purification and structural elucidation of natural products like this compound rely on sophisticated analytical techniques. High-performance liquid chromatography is essential for isolating the compound in high purity, while nuclear magnetic resonance and mass spectrometry are indispensable for confirming its chemical structure.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of individual components from a complex mixture. In the context of natural product chemistry, HPLC is crucial for isolating specific compounds from plant extracts.
In research focused on the constituents of Croton tiglium, this compound was isolated from the plant material. The purity of the isolated compound was subsequently verified using HPLC, ensuring it was greater than 90.0% pure before being used in biological assays nih.gov. This high level of purity is essential for obtaining accurate and reproducible biological data.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical methods used in concert to determine the precise molecular structure of a compound. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and elemental composition.
The structure of this compound has been confirmed through these techniques. Electron Ionization Mass Spectrometry (EI-MS) determined the molecular ion peak at a mass-to-charge ratio (m/z) of 488 [M]⁺, corresponding to the molecular weight of the compound scispace.com.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provided further structural details. In a deuterated chloroform (CDCl₃) solvent, the following characteristic chemical shifts (δ) and coupling constants (J) were observed scispace.com:
Table 3: Selected ¹H-NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |
|---|---|---|
| H₃-18 | 0.89 | d, J = 6.5 |
| H-14 | 1.10 | d, J = 5.5 |
| H₃-16 | 1.21 | s |
| H₃-17 | 1.28 | s |
Future Research Directions and Theoretical Implications
Design and Synthesis of Highly Selective Phorbol (B1677699) Ester Analogues for Specific PKC Isoforms
The discovery that phorbol esters exert their effects primarily through the activation of Protein Kinase C (PKC) has driven efforts to develop analogues that can selectively target specific PKC isoforms. Given that the PKC family comprises multiple isoenzymes with distinct, and sometimes opposing, biological functions, isoform-selective modulators are critical for dissecting specific signaling pathways and for developing more targeted therapeutic agents. nih.gov
The rational design of these analogues is guided by the structure of the phorbol ester pharmacophore, which includes the C4, C9, and C20 hydroxyl groups as key binding determinants. researchgate.net Researchers employ function-oriented synthesis (FOS), a strategy that focuses on creating simplified, synthetically accessible molecules that retain the key functional features of the complex natural product. pnas.org This approach has led to the development of unique classes of simplified analogues, such as those featuring a modified BCD ring system, to probe structure-activity relationships. nih.gov
A significant breakthrough has been the creation of analogues with demonstrable functional selectivity. For example, modifications at the C7 position of certain bryostatin (B1237437) analogues, which share the same PKC binding domain as phorbol esters, have been shown to affect functional selectivity for PKC isoforms. pnas.org One such analogue displayed significant activation of the novel PKCδ isoform while showing attenuated activity towards the conventional PKCβ1 isoform. pnas.org This work underscores the potential to fine-tune the structure of phorbol-like compounds to achieve desired isoform specificity, a crucial step in translating these potent molecules into refined research tools and therapeutic leads.
Table 1: Examples of Phorbol Ester Analogues and PKC Isoform Selectivity
| Analogue Class | Synthetic Strategy | Target/Selectivity | Reference |
| Simplified A-Ring Analogues | Function-Oriented Synthesis | Functional selectivity for PKCδ over PKCβ1 | pnas.org |
| BCD Ring Analogues | Retro-annelation sequence | Binding to PKC and ηPKC-C1B | nih.gov |
| Decylhydroxylindole | Pharmacophore Modeling | Competitive inhibition of phorbol ester binding to PKC | researchgate.net |
Elucidating the Role of Phorbol Esters in Complex Cellular Networks beyond Canonical PKC Pathways
While the link between phorbol esters and PKC activation is well-established, a growing body of evidence suggests their influence extends beyond this canonical pathway. nih.gov The interpretation that all phorbol ester effects are mediated by PKC is being reconsidered, as other important cellular receptors for these compounds have been identified. nih.gov
One of the most significant non-PKC targets is the Unc13/Munc13 family of proteins, which are crucial for neurotransmitter release. nih.gov Studies have shown that a component of the phorbol ester effect on neurotransmitter secretion is independent of PKC and is likely mediated by Munc13. nih.gov This finding challenges the long-held tautology between phorbol ester activity and PKC function and opens new avenues for understanding their potent neurological effects. nih.gov
Furthermore, even within PKC-mediated events, the downstream consequences are part of a highly complex and interconnected network. For instance, phorbol ester-induced activation of specific PKC isoforms, such as PKC-α and PKC-ζ, can up-regulate Vascular Endothelial Growth Factor (VEGF) expression through post-transcriptional mRNA stabilization. jaminetlab.com This highlights how phorbol esters can trigger cascades that influence gene expression and cellular function in ways that are not simply direct phosphorylation events. The differential ability of various phorbol esters to induce PKC down-regulation further complicates the picture, suggesting that the duration and nature of the signal can be as important as the initial activation. researchgate.net Future research will focus on mapping these intricate networks to build a more holistic model of phorbol ester activity.
Integration of Omics Technologies to Uncover Broader Biological Impacts
To fully comprehend the systemic impact of compounds like 12-O-Acetylphorbol-13-tigliate, future research must integrate various "omics" technologies. nih.gov These high-throughput methods allow for the quantitative monitoring of thousands of biological molecules simultaneously, providing a systems-level view of cellular responses. nih.govfrontiersin.org No single omics analysis can capture the full complexity of a biological system; therefore, a multi-omics approach is necessary to acquire a precise picture. nih.govresearchgate.net
The primary omics platforms applicable to phorbol ester research include:
Transcriptomics: Measures mRNA transcript levels to understand how phorbol esters alter gene expression on a genomic scale.
Proteomics: Quantifies protein abundance and post-translational modifications (e.g., phosphorylation), offering direct insight into the signaling cascades activated by PKC and other effectors.
Metabolomics: Determines the abundance of small cellular metabolites, revealing how phorbol esters rewire cellular metabolism.
By integrating data from these different layers, researchers can construct comprehensive models of the biological information flow following phorbol ester exposure. frontiersin.orgmdpi.com For example, combining transcriptomic and metabolomic data could reveal how changes in gene expression lead to metabolic reprogramming. frontiersin.org This integrated approach has been powerful in elucidating complex disease mechanisms, such as in mitochondrial diseases, and holds similar promise for uncovering the multifaceted effects of phorbol esters. nih.gov
Development of Phorbol Esters as Probes for Fundamental Biological Questions
Phorbol esters have long been used as powerful chemical probes to investigate a wide range of fundamental biological processes. nih.gov Because they act as stable analogues of the endogenous signaling molecule diacylglycerol (DAG), they can be used to reliably activate PKC-dependent pathways, allowing researchers to explore their roles in cellular function. nih.gov
Their utility as probes is demonstrated in diverse fields of study:
Endocrinology: Phorbol esters have been used to probe the mechanisms of hormone secretion, such as thyrotropin release from pituitary cells, helping to delineate the roles of PKC and calcium signaling. nih.gov
Developmental Biology: The application of phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) to sea urchin embryos has been instrumental in demonstrating that PKC activation plays a key role in determining cell fate during early development. rupress.org Treatment with TPA can alter the differentiation of prospective ectodermal cells into endoderm and mesoderm. rupress.org
Cell Signaling: Phorbol esters are routinely used to stimulate cells in order to test the functionality of signaling pathways and the response of biosensors designed to detect downstream events, such as the production of other lipids like phosphatidic acid. rupress.org
The continued use of this compound and its analogues as molecular probes will be essential for dissecting signaling pathways, validating new drug targets, and answering fundamental questions about cell regulation. nih.gov
Exploring Novel Mechanisms of Action for Structurally Related Diterpenoids
This compound belongs to the vast and structurally diverse class of terpenoid natural products. nih.gov The intricate structures of these compounds, including diterpenoids and triterpenoids, give rise to a wide spectrum of biological activities, from anti-inflammatory to antitumor effects. nih.govmdpi.com Future research will focus on exploring novel mechanisms of action for these related compounds, moving beyond known targets to identify new ways they influence cellular physiology.
The biological activity of terpenoids is intimately linked to their structural characteristics. nih.gov For example, some diterpenoids and triterpenoids have been found to exert anticancer effects by targeting cellular metabolism. acs.org Bioactive compounds from the medicinal plant Commiphora mukul have been shown to suppress glycolysis and induce apoptosis in breast cancer cells, representing a mechanism distinct from canonical PKC activation. acs.org
Moreover, advanced techniques such as heterologous expression of biosynthetic gene clusters are being used to generate novel labdane (B1241275) diterpenoids, expanding the chemical diversity available for screening. nih.gov By studying these new structures and employing structure-guided engineering, it may be possible to identify compounds with entirely new mechanisms of action or to repurpose existing scaffolds for new therapeutic applications. acs.org This exploration is crucial for drug discovery and for broadening our understanding of how complex natural products interact with biological systems. nih.gov
Q & A
Basic Research Questions
Q. What are the primary natural sources of 12-O-acetylphorbol-13-tigliate, and how is it isolated for experimental use?
- Answer : this compound is primarily isolated from Croton species, notably C. tiglium and C. stellatopilosus. Extraction involves methanol or ethanol maceration of seeds or plant tissues, followed by chromatographic separation (e.g., silica gel chromatography) to purify the compound . Structural confirmation requires NMR and mass spectrometry, with purity assessed via TLC or HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : The compound is a known irritant and potential toxin. Safety measures include:
- Use of PPE (gloves, lab coats, eye protection).
- Handling in a fume hood to avoid inhalation.
- Storage at -20°C in light-resistant containers due to photosensitivity .
- Avoidance of strong acids/oxidizing agents to prevent hazardous decomposition .
Q. What analytical methods are recommended for verifying the structural integrity of synthesized or extracted this compound?
- Answer :
- NMR spectroscopy : Confirms stereochemistry (e.g., 1H and 13C NMR for acetyl and tigloyl groups) .
- Mass spectrometry (HRMS or LC-MS) : Validates molecular weight (C₃₆H₅₆O₈, MW 616.8) .
- TLC/HPLC : Assesses purity (>95% threshold for experimental use) .
Advanced Research Questions
Q. How do structural modifications (e.g., ester group substitutions) influence the biological activity of this compound?
- Answer : Phorbol esters exhibit activity dependence on acyl chain length and stereochemistry. For example:
- 12-O-Acetyl vs. 12-O-tigloyl groups : Acetyl groups reduce tumor-promoting activity but may enhance anti-inflammatory effects .
- 13-Tigliate vs. 13-acetate : The tigloyl moiety in this compound increases membrane permeability compared to acetate derivatives .
- Methodological note : Comparative assays (e.g., NF-κB inhibition in macrophages) paired with molecular docking studies can elucidate structure-activity relationships .
Q. How can conflicting reports on this compound’s anti-inflammatory vs. pro-inflammatory effects be reconciled?
- Answer : Contradictions arise from:
- Dose-dependent effects : Low concentrations (nM range) may suppress inflammation via PKC inhibition, while higher doses activate pro-inflammatory pathways .
- Cell-type specificity : Macrophages vs. neutrophils show divergent responses due to PKC isoform expression .
- Experimental design : Use standardized models (e.g., LPS-stimulated RAW264.7 cells) with rigorous controls for PKC activity and cytokine profiling .
Q. What in vivo models are suitable for studying this compound’s anti-HIV activity, and what methodological challenges exist?
- Answer :
- Models : Humanized mice or primary CD4+ T-cell cultures infected with HIV-1.
- Challenges :
- Compound toxicity at therapeutic doses requires dose optimization .
- Pharmacokinetic limitations (short half-life) necessitate formulation studies (e.g., liposomal encapsulation) .
- Validation : Measure viral load reduction (RT-PCR) and host immune markers (e.g., CD4+ counts) .
Q. How can researchers address batch-to-batch variability in this compound’s biological activity?
- Answer :
- Quality control : Mandate certificates of analysis (CoA) with purity ≥95% and impurity profiling .
- Standardized bioassays : Use reference compounds (e.g., PMA/TPA) as positive controls in parallel experiments .
- Data normalization : Express results as fold-changes relative to vehicle-treated controls to mitigate variability .
Methodological Considerations
Q. What in vitro assays are most robust for evaluating this compound’s cytotoxicity and therapeutic potential?
- Answer :
- MTT/XTT assays : Quantify cell viability in cancer lines (e.g., HeLa, MCF-7) .
- ROS detection : Use DCFH-DA probes to assess oxidative stress links to toxicity .
- High-content screening : Combine automated imaging with multi-parameter analysis (e.g., apoptosis/necrosis markers) .
Q. What are the ethical and practical considerations for using this compound in animal studies?
- Answer :
- Ethical : Adhere to institutional guidelines (e.g., IACUC) for humane dosing and endpoint criteria .
- Practical :
- Optimize administration routes (intraperitoneal vs. topical) based on solubility (DMSO/PBS mixtures) .
- Monitor acute toxicity (e.g., weight loss, organ histopathology) in pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
